The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold is a structurally distinctive spiroheterocyclic alkaloid primarily biosynthesized by filamentous fungi within the Aspergillus and Neosartorya genera. Genomic analyses reveal that these fungi harbor extensive secondary metabolite gene clusters, with Aspergillus flavus alone possessing 56 predicted biosynthetic gene clusters (BGCs), most of which remain cryptic under standard laboratory conditions [4]. Neosartorya pseudofischeri (teleomorph of Aspergillus pseudofischeri) has been identified as a prolific producer of spirocyclic alkaloids, including eurochevalierine and pseudofisnins, which share the 1-oxa-7-azaspiro[4.4]nonene core [3] [5]. The production of these compounds is highly dependent on ecological niche-specific stimuli; for instance, marine-derived Neosartorya strains exhibit enhanced expression of oxygenated spiroalkaloids compared to terrestrial isolates [5].
Aspergillus niger also demonstrates significant potential for spiroheterocycle biosynthesis, with antiSMASH analysis identifying ≥20 cryptic BGCs per strain, including non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrids implicated in spirocyclic system formation [6]. However, the 1-oxa-7-azaspiro[4.4]non-3-ene derivatives are most characteristically associated with N. pseudofischeri, where they accumulate as specialized metabolites during stationary-phase growth, suggesting a possible ecological role in chemical defense or interspecies competition [5].
Marine environments exert unique physiological pressures that activate silent BGCs in Neosartorya species, leading to the diversification of 1-oxa-7-azaspiro[4.4]non-3-ene derivatives. The marine fungus Neosartorya pseudofischeri F27-1, isolated from oceanic sediments, produces pseudofisnin A—a benzazepine-integrated spiroalkaloid—via a l-kynurenine (Kyn)-dependent pathway [5]. This compound features a 1-benzazepine unit fused to the spiro[4.4]nonene core, a structural motif rarely observed in natural products. The marine-derived biosynthetic pathway incorporates Kyn as a building block through NRPS machinery, followed by oxidative cyclization to form the spirocenter [5].
Comparative metabolomic studies indicate that salinity, pressure, and nutrient limitations in marine habitats upregulate terpenoid and alkaloid BGCs. For example, brominated derivatives of related spirocompounds (e.g., 6,9-dibromoflavasperone) are exclusively produced by marine Aspergillus strains when cultured in bromide-supplemented media, demonstrating how abiotic factors diversify spiroalkaloid chemistries [6].
The biosynthesis of 1-oxa-7-azaspiro[4.4]non-3-ene derivatives is governed by compact, co-regulated gene clusters encoding multifunctional enzymes. In Neosartorya fischeri, the acetylaszonalenin BGC (Fig. 1A) consists of three core genes:
Table 1: Enzymatic Components of the Acetylaszonalenin Biosynthetic Cluster
Gene | Protein Type | Function | Km Value | kcat (s⁻¹) |
---|---|---|---|---|
anaPS | NRPS | Synthesizes (R)-benzodiazepinedione scaffold | N/A | N/A |
anaPT | Prenyltransferase | Reverse prenylation at C3 | 232 µM (substrate) 156 µM (DMAPP) | 1.5 |
anaAT | Acetyltransferase | N1 acetylation of aszonalenin | 61 µM (aszonalenin) 96 µM (acetyl-CoA) | 0.14 |
In N. pseudofischeri, the pseudofisnin A cluster incorporates pseC, encoding an iterative methyltransferase that catalyzes off-NRPS di-methylation of an amine group—a tailoring step critical for bioactivity [5]. This cluster shares homology with the pseurotin A pathway in Aspergillus fumigatus, where a PKS-NRPS hybrid enzyme (PsoA) initiates spirocycle formation, followed by oxidation (PsoD), methylation (PsoC), and isomerization (PsoE) [8].
While not a producer of 1-oxa-7-azaspiro[4.4]non-3-ene, Wilsonomyces carpophilus (previously Aspergillus ochraceus) generates structurally analogous spiroheterocycles via convergent biosynthetic logic. Its ochratoxin A pathway employs a hybrid PKS-NRPS (OTApks) to synthesize isocoumarin, which undergoes oxidative cyclization to form a spiro-lactone system [9]. Key distinctions from 1-oxa-7-azaspiro pathways include:
Table 2: Comparative Features of Spiroheterocyclic Biosynthetic Pathways
Feature | 1-Oxa-7-azaspiro[4.4]nonene (e.g., acetylaszonalenin) | Spiro-Lactones (e.g., ochratoxin A) |
---|---|---|
Producer Genera | Neosartorya, Aspergillus | Wilsonomyces, Penicillium |
Core Scaffold | Oxa-aza spirocycle | Isobenzofuranone spirocycle |
Starter Units | Tryptophan/Kynurenine | Phenylalanine/Polyketide |
Key Enzymes | NRPS (AnaPS), Prenyltransferase (AnaPT) | PKS-NRPS hybrid (OTApks), P450 (OtaC) |
Tailoring Modifications | Methylation, acetylation | Halogenation, oxidation |
Gene Cluster Size | 3–5 genes | 10–15 genes |
This comparative analysis underscores evolutionary adaptation in spiroheterocycle biosynthesis, where fungal lineages recruit distinct enzymatic toolkits to generate structurally convergent scaffolds [6] [9].
Compound Index
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